molecular formula C14H20N4O3 B2976456 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide CAS No. 339111-16-9

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide

Cat. No. B2976456
CAS RN: 339111-16-9
M. Wt: 292.339
InChI Key: IZQDEZCCZBNCMB-UHFFFAOYSA-N
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Description

“4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide” is a chemical compound that belongs to the class of piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperazines, for instance, are known to participate in a variety of chemical reactions .

Scientific Research Applications

Chemical Synthesis and Biological Activity A study focusing on the synthesis of new urea and thiourea derivatives of piperazine highlighted their potential for antimicrobial and antiviral activities. Specifically, compounds with 4-nitrophenyl and 3-bromophenyl substitutions exhibited significant antiviral activities against Tobacco mosaic virus (TMV), while also showing potent antimicrobial activity. This research suggests a pathway for developing new chemical entities with potential applications in combating viral infections and microbial pathogens (Reddy et al., 2013).

Polymer Synthesis The synthesis of polyamides containing uracil and adenine demonstrated the versatility of piperazine derivatives in creating polymers with specific functions. These polyamides, which incorporate biological nucleobases, suggest applications in biotechnology and materials science, where the interaction of synthetic materials with biological systems is crucial (Hattori & Kinoshita, 1979).

Catalysis Research into l-Piperazine-2-carboxylic acid derived N-formamide demonstrated its use as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines. This work underlines the potential of piperazine derivatives in catalysis, offering a pathway to more efficient and selective chemical synthesis processes (Wang et al., 2006).

Antiviral Research The synthesis and evaluation of antiinflammatory activity of various ibuprofen analogs, incorporating piperazine, underscore the compound's utility in medicinal chemistry. By modifying ibuprofen with piperazine derivatives, researchers have identified compounds with potent antiinflammatory activity, pointing towards new therapeutic agents (Rajasekaran, Sivakumar, & Jayakar, 1999).

Antimicrobial and Antitubercular Agents In another domain, the creation of 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives for tuberculosis and visceral leishmaniasis treatment exemplifies the therapeutic potential of piperazine-1-carboxamide derivatives. These compounds, identified through phenotypic screening, emerged as promising drug candidates, indicating the role of piperazine derivatives in addressing neglected tropical diseases (Thompson et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many piperazine derivatives have important pharmacological properties .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of biological activities exhibited by piperazine derivatives , this compound could have potential applications in fields such as medicinal chemistry.

properties

IUPAC Name

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-16-8-10-17(11-9-16)14(19)15-13-5-3-2-4-12(13)6-7-18(20)21/h2-5H,6-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQDEZCCZBNCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide

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